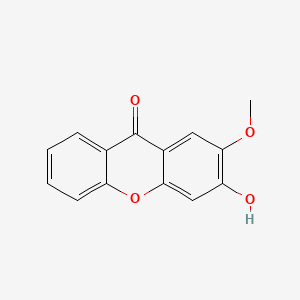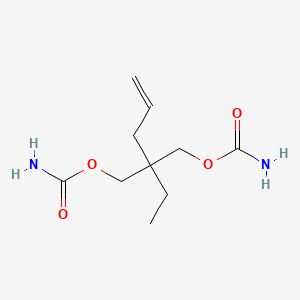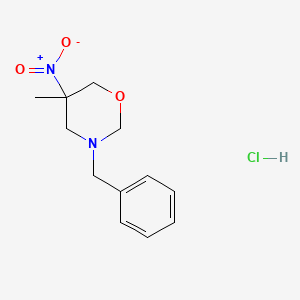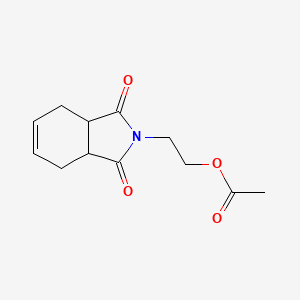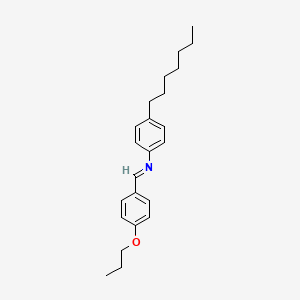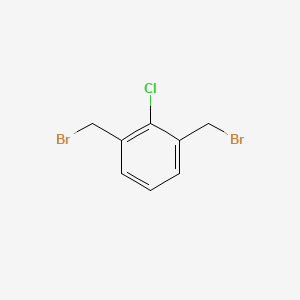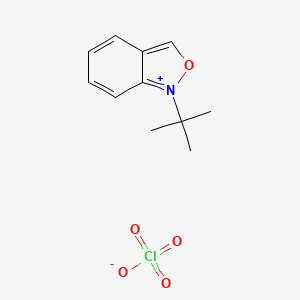
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate is a chemical compound with the molecular formula C11H14ClNO5 It is known for its unique structure, which includes a benzoxazole ring substituted with a tert-butyl group and a perchlorate anion
Métodos De Preparación
The synthesis of 1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate typically involves the reaction of 2-aminophenol with tert-butyl chloride in the presence of a base to form the benzoxazole ring. This intermediate is then reacted with perchloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired yield and purity.
Análisis De Reacciones Químicas
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents such as sodium borohydride.
Substitution: The benzoxazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inhibition of certain enzymes.
Comparación Con Compuestos Similares
1-tert-Butyl-2,1-benzoxazol-1-ium perchlorate can be compared with other similar compounds, such as:
2,1-Benzoxazole: Lacks the tert-butyl and perchlorate groups, resulting in different chemical properties and applications.
1-tert-Butyl-2,1-benzoxazole: Similar structure but without the perchlorate anion, leading to differences in reactivity and stability.
1-tert-Butyl-2,1-benzoxazol-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
31562-01-3 |
|---|---|
Fórmula molecular |
C11H14ClNO5 |
Peso molecular |
275.68 g/mol |
Nombre IUPAC |
1-tert-butyl-2,1-benzoxazol-1-ium;perchlorate |
InChI |
InChI=1S/C11H14NO.ClHO4/c1-11(2,3)12-10-7-5-4-6-9(10)8-13-12;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
OHXJTNBJVOFNIB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)[N+]1=C2C=CC=CC2=CO1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)

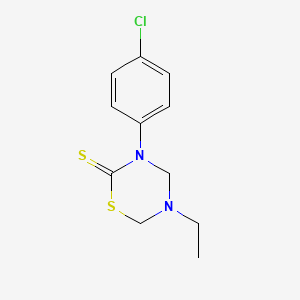

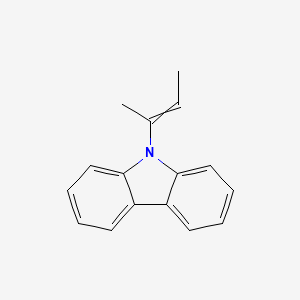

![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
